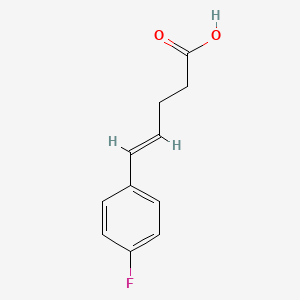

5-(4-Fluorophenyl)-4-pentenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Fluorophenyl)-4-pentenoic acid, also known as 5-(4-Fluorophenyl)valeric acid, is a chemical compound with the molecular formula C11H13FO2 . It contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 5-(4-Fluorophenyl)-4-pentenoic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

5-(4-Fluorophenyl)-4-pentenoic acid is a white shiny crystalline powder . It has a molecular weight of 196.218123 g/mol . The compound has a melting point of 70.0-79.0°C .Aplicaciones Científicas De Investigación

Stereoselective Synthesis of γ-Fluorinated α-Amino Acids : A study on the synthesis of various fluorinated amino acids, including (−)-(S)-2-amino-4-fluoro-4-pentenoic acid, highlights the application of 5-(4-Fluorophenyl)-4-pentenoic acid in producing enantiomerically pure compounds (Laue, Kröger, Wegelius, & Haufe, 2000).

Structural Elucidation of Z- and E-Isomers of Pentenoic Acids : Research on the Z- and E-isomers of pentenoic acids, including 5-alkyl-4-ethoxycarbonyl-5-(4'-chlorophenyl)-3-oxa-4-pentenoic acids, involves structural analysis and investigation of their reactivity (Madkour, 2000).

Lithiated (E)-5-tosyl-4-pentenoic Acid : This compound, derived from 4-pentenoic acid, demonstrates applications in synthesizing 6-hydroxy acids and γ-lactones, showcasing the chemical versatility of pentenoic acid derivatives (Caturla, Na´jera, & Varea, 1999).

Catalysts for Bromination Reactions : The use of meso-tetraphenyl-21-telluraporphyrins as catalysts in bromination reactions of 4-pentenoic acid indicates an application in synthetic chemistry (Abe, You, & Detty, 2002).

Selenoxides as Catalysts : This study investigates the use of selenoxides as catalysts for the bromination of 4-pentenoic acid, further demonstrating the compound's utility in organic synthesis (Goodman & Detty, 2004).

Synthesis of Hydroxyproline from 2-Amino-4-pentenoic Acid : This historical research explores the synthesis of hydroxyproline and dihydroxyvaleric acid from derivatives of 2-amino-4-pentenoic acid, showcasing the compound's importance in amino acid chemistry (Gaudry, Berlinguet, Langis, & Paris, 1956).

Synthesis of Fluoroalkylated γ-Butyrolactones : Demonstrating the role of 4-pentenoic acid in synthesizing fluorinated lactones, this study highlights its application in creating complex organic structures (Xiao, Wu, Yang, Shen, & Shi, 2005).

Iodolactonization of 4-Pentenoic Acid : This research, focused on transforming 4-pentenoic acid into lactones, demonstrates the compound's use in educational laboratory settings (Crouch, Tucker-Schwartz, & Barker, 2006).

Chemoenzymatic Synthesis of Femoxetine : The study of enzymatic resolution of 3-phenyl-4-pentenoic acid esters for synthesizing Femoxetine emphasizes the compound's role in pharmaceutical development (Brodzka, Koszelewski, & Ostaszewski, 2012).

Production of 5-Hydroxy-4-keto-2-pentenoic Acid : Investigating the photo-oxidation of 5-hydroxymethylfurfural to produce 5-hydroxy-4-keto-2-pentenoic acid, this study reveals the compound's potential in the chemical industry (Canterino Marisa, Di Somma Ilaria, Marotta R., Roberto A., & Vincenzo C., 2010).

Safety And Hazards

5-(4-Fluorophenyl)-4-pentenoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for 5-(4-Fluorophenyl)-4-pentenoic acid are not available, related fluorinated compounds have shown potential in medicinal chemistry as drug agents . The C-F bond has greater stability than the C-H bond, and the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex . This suggests potential future research directions in exploring the therapeutic possibilities of fluorinated compounds.

Propiedades

IUPAC Name |

(E)-5-(4-fluorophenyl)pent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14)/b3-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDQZGBDIZQZKE-HNQUOIGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-4-pentenoic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-3H-imidazo[1,5-a]benzimidazole](/img/structure/B576190.png)

![2,3-Dimethylcyclopenta[b]pyrrole-4,6(1H,5H)-dione](/img/structure/B576200.png)

![[1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde](/img/structure/B576203.png)

![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tyrosinate](/img/structure/B576205.png)